![molecular formula C7H6O4 B14256177 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene CAS No. 450396-40-4](/img/structure/B14256177.png)
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,9-tetraoxatricyclo[63001,5]undeca-7,10-diene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of advanced catalytic processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism by which 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene can be compared with similar compounds such as:
Tricyclo[5.4.0.0(2,8)]undec-9-ene: Similar tricyclic structure but different functional groups.
endo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another tricyclic compound with distinct chemical properties
Propiedades
Número CAS |
450396-40-4 |
|---|---|
Fórmula molecular |
C7H6O4 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene |
InChI |
InChI=1S/C7H6O4/c1-2-8-5-3-9-6-7(1,5)11-4-10-6/h1-3,6H,4H2 |
Clave InChI |
WOUKQDPWFVHRHK-UHFFFAOYSA-N |
SMILES canónico |
C1OC2C3(O1)C=COC3=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
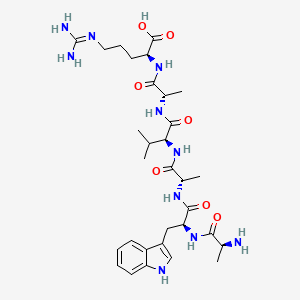
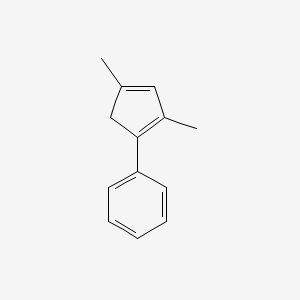
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
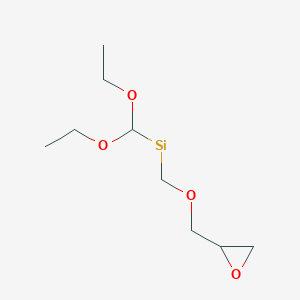
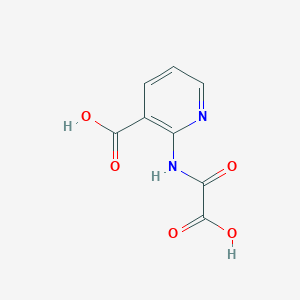
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
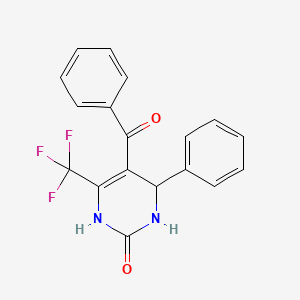
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
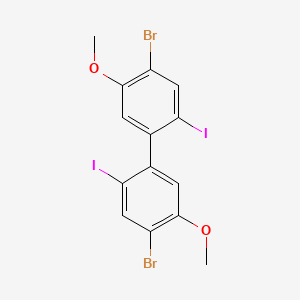
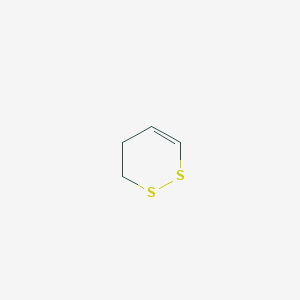
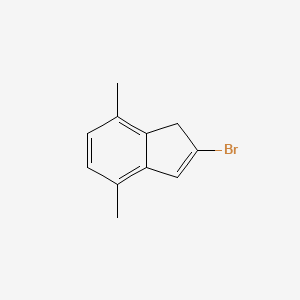
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
